molecular formula C30H34Cl2FN5O4 B560421 Milademetan CAS No. 1398568-47-2

Milademetan

Numéro de catalogue B560421
Numéro CAS: 1398568-47-2
Poids moléculaire: 618.531
Clé InChI: RYAYYVTWKAOAJF-QISPRATLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Milademetan is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity . Upon oral administration, milademetan binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 . It has been investigated in 4 clinical trials, of which 2 are open and 2 are closed .


Molecular Structure Analysis

The molecular formula of Milademetan is C30H34Cl2FN5O4 . Its exact mass is 617.20 and its molecular weight is 654.990 .


Physical And Chemical Properties Analysis

Milademetan has a molecular formula of C30H34Cl2FN5O4 and a molecular weight of 618.53 . It appears as a white to light yellow solid .

Applications De Recherche Scientifique

  • Safety and Efficacy in Solid Tumors : A phase I study in Japan showed that Milademetan was well-tolerated and exhibited modest antitumor activity in patients with solid tumors who had relapsed or were refractory to standard therapy. The study recommended a phase II dose of 90 mg once daily on a 21/28-day schedule (Takahashi et al., 2021).

  • Drug-Drug Interaction Risk : Milademetan is a CYP3A and P-glycoprotein substrate and a moderate CYP3A inhibitor. A study evaluating its drug-drug interaction risk suggested a need for dose adjustment when used with strong CYP3A inhibitors (Hong et al., 2021).

  • First-in-Human Study in Advanced Cancers : A phase I study highlighted its safety, pharmacokinetics, and efficacy in advanced solid tumors or lymphomas. The recommended phase II dose was 260 mg once daily on a 3/14-day schedule, which showed promise particularly in dedifferentiated liposarcomas (Gounder et al., 2023).

  • Phase III Study in De-differentiated Liposarcomas : The MANTRA study, a phase III trial, is comparing Milademetan with trabectedin in patients with unresectable or metastatic de-differentiated liposarcomas. This study is significant as these cancers are often resistant to chemotherapy (Gounder et al., 2022).

  • Use in Intimal Sarcoma : A phase II study is exploring Milademetan in patients with intimal sarcoma, a rare cancer where MDM2 amplification is common. This study represents a novel approach to targeting the MDM2-p53 axis in cancer therapy (Yonemori et al., 2019).

  • Combination Therapy in Acute Myeloid Leukemia : A phase I study is investigating Milademetan combined with the FLT3 inhibitor quizartinib in patients with FLT3-ITD mutant acute myeloid leukemia. This combination targets multiple pathways implicated in leukemia pathogenesis (Daver et al., 2019).

  • Potential in Merkel Cell Carcinoma : Milademetan demonstrated potency in Merkel cell carcinoma, particularly in tumors expressing wild-type p53. This study suggests a new avenue for treating this aggressive form of skin cancer (Ananthapadmanabhan et al., 2022).

  • Sensitivity in Breast Cancer with MDM2 Dependency : Research on breast cancer shows that genetic alterations associated with MDM2 dependency can be effectively targeted by Milademetan, especially in hormone receptor-positive breast cancers (Bidard et al., 2023).

Safety And Hazards

Milademetan is toxic and contains a pharmaceutically active ingredient . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . The most common treatment emergent adverse events (TEAEs) in the Milademetan arm included nausea, thrombocytopenia, anemia, vomiting and neutropenia .

Orientations Futures

Milademetan is currently being investigated in liposarcomas (LPS) and a broad array of solid tumors characterized by MDM2 dependence and wildtype TP53 . A Phase 1/2 study is evaluating the safety and efficacy of Milademetan in combination with Atezolizumab for patients with CDKN2A Loss/TP53 Wildtype Advanced Solid Tumors .

Propriétés

InChI

InChI=1S/C30H34Cl2FN5O4/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41)/t16-,20+,21+,23-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAYYVTWKAOAJF-QISPRATLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34Cl2FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Milademetan

CAS RN

1398568-47-2
Record name Milademetan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398568472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milademetan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Milademetan
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3I80TLN7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.